molecular formula C8H7ClO3 B2994619 4-Chloro-2-hydroxy-6-methoxybenzaldehyde CAS No. 1427396-66-4

4-Chloro-2-hydroxy-6-methoxybenzaldehyde

Cat. No.: B2994619
CAS No.: 1427396-66-4
M. Wt: 186.59
InChI Key: SUWIKBDAVNNQSD-UHFFFAOYSA-N
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Description

4-Chloro-2-hydroxy-6-methoxybenzaldehyde is an organic compound with the molecular formula C8H7ClO3 It is a derivative of benzaldehyde, characterized by the presence of a chlorine atom, a hydroxyl group, and a methoxy group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-hydroxy-6-methoxybenzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloro-2-hydroxybenzaldehyde with methanol in the presence of a catalyst. The reaction typically requires heating under reflux conditions to facilitate the formation of the methoxy group .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-hydroxy-6-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-hydroxy-6-methoxybenzaldehyde has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methoxybenzaldehyde: Similar structure but lacks the chlorine atom.

    4-Chloro-2-hydroxybenzaldehyde: Similar structure but lacks the methoxy group.

    2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde: Contains an additional chlorine atom.

Uniqueness

4-Chloro-2-hydroxy-6-methoxybenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both chlorine and methoxy groups enhances its versatility in synthetic applications and its potential as a bioactive compound .

Properties

IUPAC Name

4-chloro-2-hydroxy-6-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-8-3-5(9)2-7(11)6(8)4-10/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWIKBDAVNNQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred solution of 4-chloro-2,6-dimethoxybenzaldehyde (Example 37A, 1.95 g, 9.72 mmol) in DCM (20 mL, 311 mmol) at −78° C. was slowly added boron tribromide (9.72 mL, 9.72 mmol). The reaction mixture was stirred at −78° C. for 10 minutes then warmed to r.t. and stirred for 1 hour while monitoring reaction progress by LCMS. Once all s.m. had been consumed, the reaction was quenched with water and extracted with DCM. The organic phase was washed with brine, dried (MgSO4), filtered and concentrated to dryness to give the title material (1.79 g, 9.59 mmol, 99% yield) as a purple solid. LC (Method B): 2.199 min. LCMS (APCI) calcd for C8H8ClO3 [M+H]+ m/z 187.02, found 187.0. 1H NMR (CDCl3, 400 MHz) δ ppm: 11.89 (s, 1H), 10.20 (s, 1H), 6.75 (t, J=2.0 Hz, 1H), 6.66 (m, 1H), 3.91 (s, 1H).
Quantity
1.95 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
9.72 mL
Type
reactant
Reaction Step Three
Yield
99%

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